
2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridylmethyl group attached to a hexanoate backbone, with additional ethyl and methyl substitutions, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride typically involves the reaction of 2-pyridylmethyl chloride with alpha-ethyl-alpha-methylhexanoic acid in the presence of a base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow setups allow for better control over reaction conditions, such as temperature and pressure, leading to higher selectivity and reduced waste. The use of automated systems also minimizes human error and increases reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridylmethyl group, where nucleophiles like amines or thiols replace the chloride ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thiols.
Wissenschaftliche Forschungsanwendungen
2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the synthesis of advanced materials, such as polymers and catalysts, due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of 2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridylmethyl group can coordinate with metal ions, altering the electronic environment and affecting the activity of the target. Additionally, the ester and alkyl groups can modulate the compound’s lipophilicity and membrane permeability, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridylmethyl alpha-methylhexanoate hydrochloride: Lacks the ethyl substitution, resulting in different reactivity and biological properties.
2-Pyridylmethyl alpha-ethylhexanoate hydrochloride: Lacks the methyl substitution, affecting its steric and electronic characteristics.
2-Pyridylmethyl hexanoate hydrochloride: Lacks both ethyl and methyl substitutions, making it less sterically hindered and potentially less selective in its interactions.
Uniqueness
2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride stands out due to its unique combination of substitutions, which confer specific steric and electronic properties. These characteristics make it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Eigenschaften
CAS-Nummer |
42023-73-4 |
|---|---|
Molekularformel |
C15H24ClNO2 |
Molekulargewicht |
285.81 g/mol |
IUPAC-Name |
pyridin-1-ium-2-ylmethyl 2-ethyl-2-methylhexanoate;chloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-4-6-10-15(3,5-2)14(17)18-12-13-9-7-8-11-16-13;/h7-9,11H,4-6,10,12H2,1-3H3;1H |
InChI-Schlüssel |
YICNJJUGDAGYBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(CC)C(=O)OCC1=CC=CC=[NH+]1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


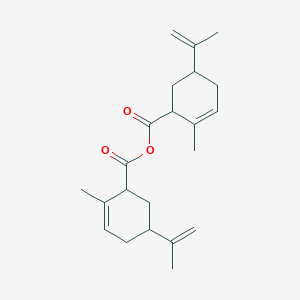
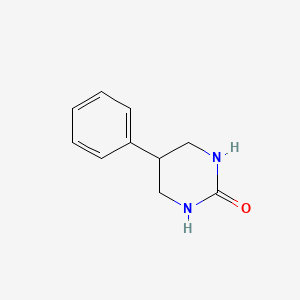
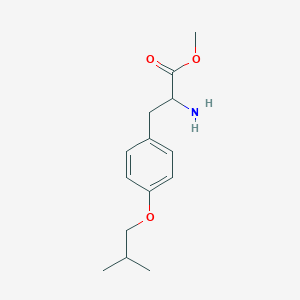


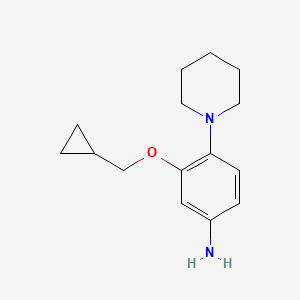

![diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13731841.png)


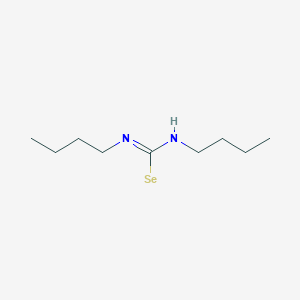
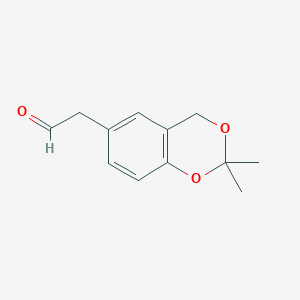
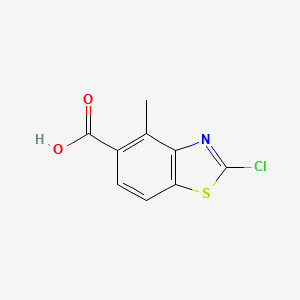
![Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13731877.png)
